molecular formula C17H17FN4O2S B14933543 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14933543
M. Wt: 360.4 g/mol
InChI Key: JLIORXNFBZCPMI-UHFFFAOYSA-N
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Description

“N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiadiazole ring, along with a fluorophenyl group and a pyrrolidine carboxamide moiety, suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the fluorophenyl group, and the coupling with the pyrrolidine carboxamide. Common synthetic routes may include:

    Formation of Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen sources.

    Introduction of Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds and suitable coupling reagents.

    Coupling with Pyrrolidine Carboxamide: The final step involves the coupling of the thiadiazole-fluorophenyl intermediate with a pyrrolidine carboxamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced analogs.

    Substitution: The compound may undergo substitution reactions, particularly at the fluorophenyl group or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions).

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions may result in modified fluorophenyl or thiadiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, “N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiadiazole ring is often associated with bioactivity.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of “N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific biological target. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound may affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiadiazole derivatives, such as:

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

The uniqueness of “N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

Molecular Formula

C17H17FN4O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17FN4O2S/c18-12-6-1-2-7-13(12)22-9-11(8-14(22)23)15(24)19-17-21-20-16(25-17)10-4-3-5-10/h1-2,6-7,10-11H,3-5,8-9H2,(H,19,21,24)

InChI Key

JLIORXNFBZCPMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4F

Origin of Product

United States

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